molecular formula C8H12N2 B1451752 N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine CAS No. 1060804-82-1

N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine

Cat. No. B1451752
CAS RN: 1060804-82-1
M. Wt: 136.19 g/mol
InChI Key: MFGOBEMQKQQRKT-UHFFFAOYSA-N
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Description

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is likely a derivative of 2-Amino-4-methylpyridine . 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (iNOS) in vitro and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with 2-Amino-4-methylpyridine . For example, 2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methyl­pyridinium 2-hy­droxy­benzoate .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For instance, the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, 4-Amino-2-methylpyridine has been used to prepare 2-methyl-pyridin-4-ol; nitrate at 20°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 4-Methylpyridin-2-amine has a melting point of 96-99 °C, a boiling point of 230 °C, and is freely soluble in DMF and water .

Scientific Research Applications

Molecular Simulation and Non-linear Optics

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” and its derivatives have been used in molecular simulations to describe the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . These materials have potential use in non-linear optics, which is of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Pharmaceutical Intermediate

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). They are often used in the synthesis of various types of drugs.

Inhibitor of NOS2 (iNOS)

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” is a potent inhibitor of NOS2 (iNOS) in vitro . NOS2, or inducible nitric oxide synthase, is an enzyme that produces nitric oxide (NO), a signaling molecule that plays key roles in the immune system and nervous system. Inhibitors of NOS2 can be used in the treatment of various diseases where NO production is a factor.

Antibacterial Activity

Research has shown that “N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has antibacterial activity . The antibacterial activity was evaluated by measuring the diameter of the inhibition zone around the disc . This suggests that it could be used in the development of new antibacterial agents.

Leukemia Treatment

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has been structurally characterized in the form of its piperazin-1-ium salt, which is used as a therapeutic agent to treat chronic myelogenic leukemia . This molecule specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Molecular Structure Studies

“N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine” has been used in studies to understand the molecular structure of various compounds . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Safety And Hazards

Similar compounds can be toxic if swallowed, cause skin irritation, and may cause respiratory irritation . When heated to decomposition, they emit toxic vapors of NOx .

properties

IUPAC Name

N-methyl-1-(4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-4-10-8(5-7)6-9-2/h3-5,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOBEMQKQQRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-methylpyridin-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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